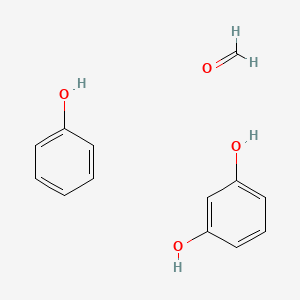

Phenol, resorcin, formaldehyde resin

Description

Phenol-formaldehyde (PF) resins are synthetic polymers formed by the condensation of phenol and formaldehyde. They exhibit exceptional water resistance, thermal stability, and mechanical strength, making them indispensable in wood adhesives, composites, and industrial coatings . Resorcinol-formaldehyde (RF) resins, derived from resorcinol and formaldehyde, cure rapidly at ambient temperatures due to resorcinol’s higher reactivity (1,3-dihydroxybenzene structure), which provides additional active sites for crosslinking . Phenol-resorcinol-formaldehyde (PRF) resins combine phenol and resorcinol to balance cost and performance, as resorcinol is expensive but enhances curing efficiency .

Key characteristics of these resins include:

- PF Resins: High bond strength (≥10 MPa in wood adhesives), thermal stability (decomposition onset >250°C), and compliance with formaldehyde emission standards (e.g., ≤0.3% free formaldehyde under GB/T14732-2017) .

- RF/PRF Resins: Faster curing (30–60 minutes at 25°C vs. hours for PF at elevated temperatures) and superior moisture resistance, critical for marine and outdoor applications .

Properties

CAS No. |

25986-71-4 |

|---|---|

Molecular Formula |

C13H14O4 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

benzene-1,3-diol;formaldehyde;phenol |

InChI |

InChI=1S/C6H6O2.C6H6O.CH2O/c7-5-2-1-3-6(8)4-5;7-6-4-2-1-3-5-6;1-2/h1-4,7-8H;1-5,7H;1H2 |

InChI Key |

QDNBHWFDWXWFTG-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C1=CC=C(C=C1)O.C1=CC(=CC(=C1)O)O |

Related CAS |

25986-71-4 |

Origin of Product |

United States |

Scientific Research Applications

Wood and Furniture Industry

Adhesives for Laminated Products

PRF resin is extensively used in the production of laminated wood products. Its ability to create strong, waterproof bonds makes it ideal for applications such as:

- Laminated beams : Used in construction for structural support.

- Boat building : PRF resin's water resistance is crucial for marine applications.

- Outdoor furniture : Ensures durability against weather conditions .

Performance Characteristics

- Water Resistance : The resin maintains bond integrity even when exposed to moisture.

- Thermal Stability : It withstands high temperatures without losing mechanical properties, making it suitable for environments with thermal stress .

Construction Applications

PRF resin is employed in various construction-related applications due to its excellent adhesive properties:

- Structural adhesives : Used in the assembly of trusses and beams.

- Flooring and paneling : Provides strong adhesion for engineered wood products .

Aerospace and Automotive Industries

The thermal stability and fire resistance of PRF resin make it suitable for high-performance applications:

- Aircraft components : Used in parts that require lightweight materials with high strength-to-weight ratios.

- Automotive interiors : Provides durable bonding solutions for interior components subjected to high temperatures .

Medical Applications

In the medical field, PRF resin has been utilized in endodontics (root canal treatment):

- Root canal sealants : It serves as a sealing material due to its biocompatibility and durability . A study showed that after retreatment of teeth filled with resorcinol-formaldehyde resin, 90% of the canal space was filled optimally .

Aerogel Production

PRF resin can be processed into low-density organic aerogels through polycondensation under alkaline conditions. These aerogels exhibit unique properties:

- Lightweight and transparent : Suitable for applications requiring low weight and high transparency.

- Carbon foams : Upon carbonization, they can be transformed into low-density carbon foams with specialized properties for various industrial uses .

Data Table of Applications

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Wood Industry | Laminated beams, boat building, outdoor furniture | Waterproof, strong adhesion |

| Construction | Structural adhesives, flooring, paneling | High strength, thermal stability |

| Aerospace | Aircraft components | Lightweight, fire-resistant |

| Automotive | Interior components | Durable under high temperatures |

| Medical | Root canal sealants | Biocompatible |

| Aerogel Production | Low-density organic aerogels | Lightweight, transparent |

Case Study 1: Wood Adhesives Performance

A study on the performance of resorcinol-formaldehyde adhesives in cold-setting wood-laminating applications demonstrated their effectiveness in bonding Douglas-fir wood treated with alkaline copper quaternary (ACQ). The study found minimal delamination rates under vacuum pressure tests, showcasing the adhesive's reliability in structural applications .

Case Study 2: Aerogel Development

Research into the production of resorcinol-formaldehyde aerogels revealed that the covalent crosslinking of polymer clusters formed during polycondensation leads to unique gel structures. When processed under supercritical conditions, these gels can produce highly porous aerogels suitable for thermal insulation applications .

Chemical Reactions Analysis

Catalytic Influence on Reactivity

Alkali metal sulfites (e.g., Na₂SO₃) enhance resin properties by:

-

Accelerating phenol-formaldehyde condensation to viscosities of 4.7–8.8 poises

-

Enabling room-temperature curing when combined with polyoxymethylene

| Component | Quantity (100 gal batch) |

|---|---|

| 37% Formaldehyde | 160 kg |

| Phenol | 94 kg |

| Sodium sulfite | 6 kg |

| Resorcinol | 15% of total resin mass |

Nitration and Oxidation with Nitric Acid

PRF resins react with HNO₃ through two pathways :

Primary reaction (25–55°C) :

-

Nitration of aromatic rings via electrophilic substitution

-

Formation of organonitrate groups (confirmed by IR at 1,630 cm⁻¹)

Secondary reaction (>55°C) :

Threshold reaction conditions :

| Nitric Acid (M) | Temperature (°C) | Reaction Onset Time |

|---|---|---|

| 3.0 | 25 | 1 hour |

| 0.625 | 66 | <24 hours |

| 0.5 | 25 | No reaction |

Photocatalytic Activity for H₂O₂ Generation

PRF resins modified with 5 mol% phenol exhibit enhanced photocatalytic performance :

Key findings :

-

53 μmol H₂O₂/6 hr (1.5× higher than pure resorcinol-formaldehyde resin)

-

Reduced charge transfer resistance (RCT = 12 kΩ vs. 18 kΩ for RF)

Mechanism :

-

Water oxidation: H₂O → 4H⁺ + O₂ + 4e⁻

-

Oxygen reduction: O₂ + 2H⁺ + 2e⁻ → H₂O₂

Comparative Reactivity of Phenolic Components

Relative reaction rates with formaldehyde (pH 12.5, 35°C) :

| Compound | Rate Constant (L/mol·s) | Relative Reactivity |

|---|---|---|

| Phenol | 0.0025 | 1.0 (baseline) |

| Resorcinol | 10.0 | 4,000 |

| Phloroglucinol | 450.0 | 180,000 |

This hierarchy explains why resorcinol enables room-temperature curing, while phenol-based resins require heat .

Structural Stability and Degradation

-

Thermal stability : PRF resins retain structural integrity up to 250°C (DSC data)

-

Acid resistance : Stable in ≤0.5 M HNO₃ at 25°C; degradation initiates at ≥2.0 M

-

Radiolytic effects : Gamma irradiation increases crosslink density but reduces tensile strength by 18–22%

PRF resins demonstrate versatile reactivity governed by synthesis parameters, catalytic systems, and environmental conditions. Their tunable properties—from rapid adhesive curing to photocatalytic efficiency—make them indispensable in advanced material science applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanical and Adhesive Properties

- PF vs. RF/PRF: RF resins exhibit 15–20% higher tensile strength due to resorcinol’s enhanced crosslinking, while PRF resins achieve comparable strength at lower resorcinol content (e.g., 20% resorcinol substitution in PRF) .

- Modified PF: Lignin substitution (15–30% phenol replacement) reduces costs but lowers shear strength by ~20% due to less rigid polymer networks .

Formaldehyde Emissions and Environmental Impact

- Bio-Oil PF : Despite eco-friendly sourcing, bio-oil PF resins exhibit 4× higher free formaldehyde than standard PF due to unstable intermediates and acidic impurities .

- PRF: Resorcinol’s reactivity minimizes unreacted formaldehyde, achieving lower emissions than PF .

Thermal Stability and Curing Kinetics

- PF Resins : Cure via exothermic reactions (enthalpy ΔH ≈ 250–300 J/g) with peak curing temperatures at 140–160°C .

- RF/PRF Resins: Broader curing windows (ΔH ≈ 200–220 J/g) due to resorcinol’s faster reaction, enabling room-temperature curing .

- Accelerated PF : Addition of carbonates or lactones reduces curing temperature to 80–100°C, bridging the gap with RF/PRF .

Cost and Industrial Viability

- RF/PRF: High cost limits use to niche sectors; PRF reduces resorcinol content by 50% while retaining 90% of RF’s performance .

- Lignin-Modified PF : 20–30% cost savings over PF but requires additives (e.g., amines) to stabilize formaldehyde .

Research Findings and Innovations

Copolymerization: Resorcinol-bisphenol formaldehyde copolymers improve heat resistance (Tg = 165°C vs. 145°C for PF) and tensile strength (102 MPa vs. 85 MPa for PF) .

Bio-Oil Challenges : Bio-oil PF resins show higher TVOC emissions (35 volatile compounds vs. 20 in PF) but lower overall TVOC mass due to lignin-derived inhibitors .

Catalyst Effects : Organic bases (e.g., triethylamine) in PF synthesis increase ortho-methylol formation, enhancing crosslinking efficiency .

Q & A

Q. How are phenol-formaldehyde (PF) resins synthesized, and how do reaction conditions influence their properties?

PF resins are synthesized via step-growth polymerization of phenol and formaldehyde. Two primary methods exist:

- Resoles : Produced under alkaline conditions (e.g., NaOH) with excess formaldehyde (molar ratio >1:1). This creates self-curing resins due to methylol group formation .

- Novolacs : Synthesized under acidic conditions (e.g., HCl) with excess phenol (molar ratio <1:1), requiring hexamethylenetetramine as a curing agent . Key parameters affecting properties include:

- Molar ratio : Higher formaldehyde increases crosslinking density and thermal stability.

- Catalyst type : Alkaline catalysts favor resoles; acidic catalysts favor novolacs.

- Curing temperature : Resoles cure at 120–160°C, while novolacs require higher temperatures (~180°C) .

Q. What analytical methods are used to characterize the chemical structure of PF resins?

- Nuclear Magnetic Resonance (NMR) : 13C NMR identifies methylene bridges and quantifies free formaldehyde. Resorcinol-modified resins show distinct chemical shifts correlated with reactivity (e.g., resorcinol’s higher para-carbon shifts indicate faster formaldehyde binding) .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Detects functional groups (e.g., -OH at 3300 cm⁻¹, aromatic C=C at 1600 cm⁻¹) and crosslinking progress .

- Differential Scanning Calorimetry (DSC) : Analyzes curing exotherms and glass transition temperatures (Tg), critical for optimizing curing schedules .

Advanced Research Questions

Q. How does substituting phenol with resorcinol impact resin reactivity and curing kinetics?

Resorcinol’s reactivity with formaldehyde is 12× higher than phenol due to its two hydroxyl groups, which activate aromatic rings for electrophilic substitution . Challenges include:

- Premature gelation : Adding >10% resorcinol early in synthesis causes rapid crosslinking (e.g., gelation within 30 minutes at 60°C) .

- Mitigation strategies : Delayed resorcinol addition (e.g., during the second reaction step) reduces free formaldehyde availability, enabling controlled polymerization . Optimized parameters (from PRF resin studies):

| Parameter | Optimal Value | Effect on Performance |

|---|---|---|

| Resorcinol content | 1.0% | Shear strength ↑200% |

| Formaldehyde:phenol | 1.6:1 | Balances adhesion and free formaldehyde release |

Q. How can conflicting data on formaldehyde release in modified PF resins be resolved?

Formaldehyde emissions depend on:

- Residual monomers : Higher initial formaldehyde increases post-cure release.

- Hydrolysis : Ester or methylene linkages degrade under humidity, releasing formaldehyde . Methodological approaches :

- Additives : Amines (e.g., urea) scavenge free formaldehyde via condensation reactions .

- Analytical validation : Use HPLC or titration to quantify free formaldehyde pre- and post-curing .

Q. What strategies improve the thermal stability of resorcinol-modified PF resins?

- Molar ratio tuning : Higher formaldehyde ratios (1.8–2.2:1) enhance crosslinking, improving thermal degradation resistance (up to 300°C) .

- Inorganic fillers : Adding silica or carbon nanotubes (1–5 wt%) reduces thermal expansion and increases char yield .

- Curing optimization : Post-curing at 200°C for 2 hours maximizes crosslink density .

Data Contradiction and Reproducibility

Q. Why do studies report divergent mechanical properties for resorcinol-modified PF resins?

Discrepancies arise from:

- Reaction staging : Early vs. late resorcinol addition alters polymer topology (linear vs. branched) .

- Measurement protocols : Shear strength tests vary by substrate (e.g., wood vs. bamboo) and curing pressure (1–2 MPa) . Best practices :

- Standardize synthesis steps (e.g., resorcinol added at 60°C post-phenol-formaldehyde prepolymerization).

- Use ASTM D906-98 for adhesive strength testing .

Methodological Recommendations

Q. How can NMR spectroscopy resolve ambiguities in resin structural analysis?

- Quantitative 13C NMR : Differentiates methylol (-CH2OH) and methylene ether (-CH2OCH2-) groups in resoles. Peaks at 62–65 ppm indicate methylol; 70–75 ppm suggest ether linkages .

- 2D NMR (HSQC) : Maps hydrogen-carbon correlations to identify ortho- vs. para-substituted aromatic rings in novolacs .

Q. What experimental designs minimize batch-to-batch variability in PF resin synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.